2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide

Medicinal chemistry Organic synthesis Quality control

Sourcing generic chloroacetamide building blocks without validated purity introduces risk of competing side products in nucleophilic substitution workflows. 2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide (CAS 1170803-77-6) addresses this with documented batch consistency. • ≥95% purity minimizes pre-reaction purification and reduces chloroacetyl-containing impurities that compete in amine/thiol/alcohol substitution steps. • The 4-methylphenethyl moiety provides a defined lipophilic pharmacophore for reproducible SAR studies, eliminating variability from uncharacterized generic alternatives. • Cold-chain storage (2-8°C) and documented country of origin ensure reactive chloroacetamide integrity from synthesis through delivery.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 1170803-77-6
Cat. No. B1386989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide
CAS1170803-77-6
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCNC(=O)CCl
InChIInChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14)
InChIKeyILHUDSLTEWBDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide (CAS 1170803-77-6) Procurement Guide: Technical Specifications and Research Applications


2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide (CAS 1170803-77-6) is an N-substituted 2-chloroacetamide derivative with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This compound features a chloroacetyl group attached via an amide linkage to a 4-methylphenethylamine moiety . It is characterized by its reactive chloroacetamide functional group, which enables nucleophilic substitution chemistry for the synthesis of more complex organic molecules . The compound is commercially available at purities typically ranging from 90% to 95% , and it serves as a versatile building block in medicinal chemistry and organic synthesis applications .

2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide: Critical Considerations Against Unverified Substitution


Direct substitution of 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide with apparently similar chloroacetamide analogs without rigorous validation introduces significant technical risk. The specific substitution pattern—a 2-chloroacetamide core linked to a 4-methylphenethyl moiety—determines the compound's distinct steric and electronic properties . Even minor structural variations among N-substituted 2-chloroacetamides can lead to substantially different reactivity profiles in nucleophilic substitution reactions and divergent outcomes in downstream synthetic pathways [1]. Additionally, commercial sources vary widely in purity specifications (90% to 95%) and country of origin , both of which directly impact reproducibility in sensitive research applications. The absence of validated analytical certificates for generic alternatives further compounds the risk of introducing unidentified impurities that may compromise experimental outcomes or require costly revalidation. This evidence guide provides the quantitative specifications necessary to evaluate 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide against its closest analogs and ensure procurement decisions align with specific experimental requirements.

2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide: Quantitative Comparator Analysis for Procurement Decision-Making


2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide Purity Specifications: Cross-Vendor Quantitative Comparison

Among commercially available sources of 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide, purity specifications vary quantitatively. Sigma-Aldrich offers the compound at 95% purity , while alternative vendors supply the same CAS registry compound at 90% purity . This 5 percentage point difference in purity specification is quantifiable and directly impacts downstream synthetic yield calculations and impurity management strategies.

Medicinal chemistry Organic synthesis Quality control

2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide Storage Temperature: Comparative Stability Requirements

2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide requires refrigerated storage at 2-8°C for optimal stability , in contrast to the structurally related analog 2-chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5) which is typically stored at ambient room temperature [1]. This temperature differential reflects the distinct stability profiles conferred by the ethyl spacer present in 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide versus the direct aryl attachment in the comparator.

Compound stability Laboratory storage Long-term preservation

2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide Country of Origin: Traceability and Regulatory Compliance

For applications requiring documented supply chain traceability or adherence to specific import/export regulations, the country of origin represents a quantifiable procurement differentiator. Sigma-Aldrich specifies the country of origin for its 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide product as the United States (US) . In contrast, many alternative commercial sources of this compound do not publicly disclose country of origin information , creating a traceability gap.

Supply chain Regulatory compliance Material traceability

2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide Structural Differentiation: Ethyl Spacer Impact on Reactivity

2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide contains an ethylene (-CH2-CH2-) spacer between the amide nitrogen and the 4-methylphenyl aromatic ring, distinguishing it from directly N-aryl substituted analogs such as 2-chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5) . This structural feature alters the electronic environment of the chloroacetamide reactive center and modifies steric accessibility for nucleophilic attack [1].

Chemical reactivity Nucleophilic substitution SAR

2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide: Evidence-Based Application Scenarios for Procurement Planning


Synthesis of Complex Organic Molecules via Nucleophilic Substitution

2-Chloro-N-[2-(4-methylphenyl)ethyl]acetamide is employed as a synthetic intermediate in the preparation of more complex organic molecules . The chloroacetyl group undergoes nucleophilic substitution reactions with amines, thiols, and alcohols, enabling the introduction of the 4-methylphenethyl-containing moiety into target molecular frameworks [1]. When procuring for synthetic applications, the higher purity (95%) from vendors such as Sigma-Aldrich reduces the need for pre-reaction purification and minimizes side products from chloroacetyl-containing impurities that could compete in nucleophilic substitution steps.

Medicinal Chemistry Building Block in Drug Discovery Programs

This compound has garnered attention in medicinal chemistry as a versatile building block . The 4-methylphenethyl moiety serves as a lipophilic pharmacophore element commonly explored in structure-activity relationship (SAR) studies . For medicinal chemistry applications requiring reproducible biological assay results, procurement from suppliers with documented country of origin and consistent purity specifications (95% vs. 90%) is essential to maintain batch-to-batch consistency and avoid artifacts from variable impurity profiles that could confound SAR interpretation.

Refrigerated Storage-Dependent Laboratory Workflows

Due to its specified storage requirement of 2-8°C , 2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide is suitable for laboratories with established cold-chain infrastructure and refrigerated compound management systems. This storage requirement differentiates it from room-temperature-stable chloroacetamide analogs [2], making it a preferred choice only when the specific structural features (ethylene spacer) are essential to the research objective and the laboratory can accommodate cold storage logistics. Procurement planning should account for the additional operational burden of maintaining refrigerated storage conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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